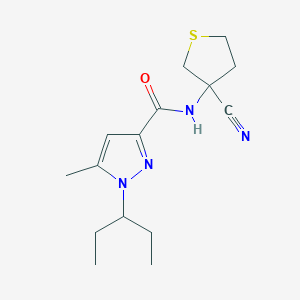
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP belongs to the class of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide acts as a competitive antagonist of DOR, blocking the binding of endogenous opioids and exogenous ligands to the receptor. This results in the inhibition of downstream signaling pathways, including the activation of G-proteins and the modulation of ion channels. N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has been shown to have a high selectivity for DOR over other opioid receptors, making it a valuable tool for studying the specific role of DOR in various physiological and pathological conditions.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target tissue. In vitro studies have shown that N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cell cycle regulation and DNA repair. In vivo studies have shown that N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide can attenuate pain, reduce inflammation, and improve mood in animal models of various diseases, including neuropathic pain, inflammatory bowel disease, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high selectivity for DOR, its well-characterized mechanism of action, and its availability in high purity and quantity. However, N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide also has some limitations, including its poor solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited stability in biological fluids. These limitations need to be considered when designing experiments using N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide.
Orientations Futures
There are several future directions for research on N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide. First, further studies are needed to investigate the potential therapeutic applications of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide in various diseases, including cancer, pain, and mood disorders. Second, the development of new analogs of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide with improved pharmacological properties, such as solubility and stability, could enhance its therapeutic potential. Third, the interaction between DOR and other receptors, such as MOR and KOR, needs to be further elucidated to understand the complex opioid signaling system. Finally, the use of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies could provide new strategies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions starting from 3-cyanothiolan-2-one and 3-pentanone. The reaction proceeds through a series of steps, including cyclization, alkylation, and acetylation, to form the final product. The synthesis method has been optimized to achieve high yields and purity of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide. The chemical structure of N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has been confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Applications De Recherche Scientifique
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the delta opioid receptor (DOR), which is involved in pain modulation, mood regulation, and addiction. N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide has been used as a selective DOR antagonist to study the role of DOR in various physiological and pathological conditions. It has also been used as a tool to investigate the interaction between DOR and other receptors, such as mu opioid receptor (MOR) and kappa opioid receptor (KOR).
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-4-12(5-2)19-11(3)8-13(18-19)14(20)17-15(9-16)6-7-21-10-15/h8,12H,4-7,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIFOBSEYXPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)NC2(CCSC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-5-methyl-1-(pentan-3-yl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)
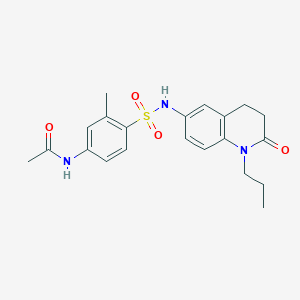
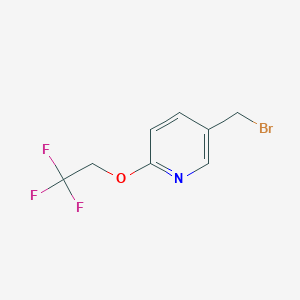
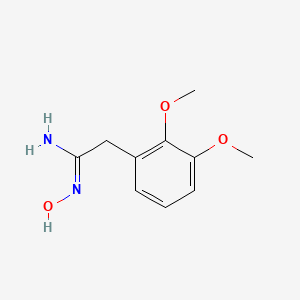

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2471779.png)
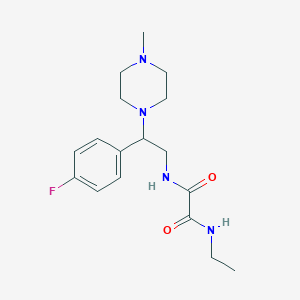
![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)
![5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2471785.png)

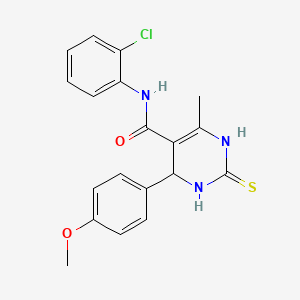
![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)
![7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2471796.png)